Tert-butyl (4-{[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}benzyl)carbamate
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Overview
Description
Tert-butyl (4-{[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}benzyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a morpholine ring, and a phenylcarbamoyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-{[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}benzyl)carbamate typically involves multiple steps. One common method includes the reaction of 4-(morpholin-4-ylmethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-{[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}benzyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring or the phenylcarbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine or phenylcarbamoyl derivatives.
Scientific Research Applications
Tert-butyl (4-{[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}benzyl)carbamate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl (4-{[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}benzyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of proteases or other enzymes critical to cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-hydroxyphenyl)carbamate
- Tert-butyl (4-aminophenyl)carbamate
- Tert-butyl (4-methylphenyl)carbamate
Uniqueness
Tert-butyl (4-{[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}benzyl)carbamate is unique due to the presence of the morpholine ring, which imparts specific chemical properties and biological activities not found in other similar compounds. This makes it particularly valuable in research applications where selective inhibition or specific interactions are required.
Properties
Molecular Formula |
C24H31N3O4 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
tert-butyl N-[[4-[[4-(morpholin-4-ylmethyl)phenyl]carbamoyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C24H31N3O4/c1-24(2,3)31-23(29)25-16-18-4-8-20(9-5-18)22(28)26-21-10-6-19(7-11-21)17-27-12-14-30-15-13-27/h4-11H,12-17H2,1-3H3,(H,25,29)(H,26,28) |
InChI Key |
QBORKAUJQJSHPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Origin of Product |
United States |
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